N-Methyldiethanolamine-13C,d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyldiethanolamine-13C,d3 Hydrochloride is a stable isotope-labeled compound. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3 Hydrochloride involves the isotopic labeling of N-Methyldiethanolamine. The process typically starts with the preparation of N-Methyldiethanolamine, which is then subjected to isotopic exchange reactions to incorporate carbon-13 and deuterium. The final step involves the conversion of the labeled N-Methyldiethanolamine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopic materials and ensure high purity and yield. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the isotopic labels.
Chemical Reactions Analysis
Types of Reactions
N-Methyldiethanolamine-13C,d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-Methyldiethanolamine-13C,d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various chemical compounds, including antimicrobial polycarbonate hydrogels.
Biology: Employed in metabolic studies to trace and analyze metabolic pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific isotopic compositions.
Mechanism of Action
The mechanism of action of N-Methyldiethanolamine-13C,d3 Hydrochloride involves its incorporation into chemical reactions and metabolic pathways. The isotopic labels allow researchers to track the compound and study its interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the study.
Comparison with Similar Compounds
Similar Compounds
N-Methyldiethanolamine: The non-labeled form of the compound.
Diethanolamine: A related compound with similar chemical properties.
Triethanolamine: Another related compound with three hydroxyl groups.
Uniqueness
N-Methyldiethanolamine-13C,d3 Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. The incorporation of carbon-13 and deuterium provides distinct advantages in studies involving nuclear magnetic resonance and mass spectrometry.
Properties
CAS No. |
1781841-60-8 |
---|---|
Molecular Formula |
C₄¹³CH₁₀D₃NO₂·HCl |
Molecular Weight |
123.173646 |
Synonyms |
2,2’-(Methylimino)bis[ethanol]-13C,d3 Hydrochloride; 2,2’-(Methylimino)diethanol-13C,d3 Hydrochloride; 2-[(2-Hydroxyethyl)(methyl)amino]ethanol-13C,d3 Hydrochloride; N,N-Bis(2-hydroxyethyl)methylamine-13C,d3 Hydrochloride; N,N-Di(2-hydroxyethyl)-N-me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.